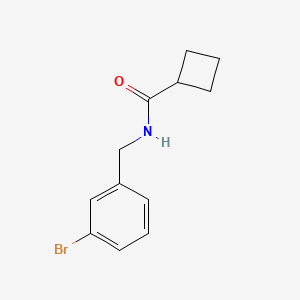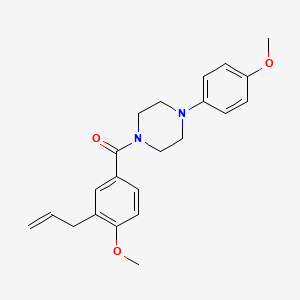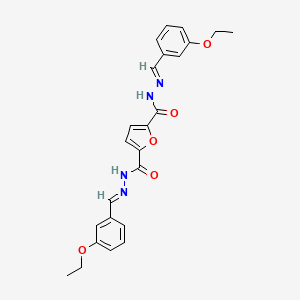![molecular formula C18H22N4O3S2 B4879092 N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4879092.png)
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as AMPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AMPP belongs to the class of piperazinecarbothioamide compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also activates certain receptors in the body that are involved in glucose metabolism and insulin signaling. Additionally, it has been found to have antioxidant and anti-inflammatory properties that may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It also activates certain receptors in the body that are involved in glucose metabolism and insulin signaling. Additionally, it has been found to have antioxidant and anti-inflammatory properties that may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It has been shown to have potent therapeutic effects in various fields of medicine, making it a promising candidate for further research. Additionally, it has been found to have low toxicity and high bioavailability, making it a safe and effective compound for use in lab experiments.
However, there are also limitations to the use of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments. Its complex synthesis process and high cost may make it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments that effectively test its therapeutic potential.
Orientations Futures
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide. One potential direction is to further investigate its therapeutic potential in cancer treatment. It may also be beneficial to study its effects on other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various signaling pathways in the body. Finally, it may be useful to develop more efficient and cost-effective methods for synthesizing N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, which would make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is a complex process that involves multiple steps. The synthesis starts with the reaction of 4-(2-methoxyphenyl)-1-piperazinecarbothioamide with sodium hydroxide, which results in the formation of 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid. This acid is then reacted with thionyl chloride to form 4-(2-methoxyphenyl)-1-piperazinecarbonyl chloride. The final step involves the reaction of this carbonyl chloride with 4-aminobenzenesulfonamide to form N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, diabetes, and neurological disorders. In cancer research, N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to improve glucose tolerance and insulin sensitivity. In neurological disorder research, N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-25-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(26)20-14-6-8-15(9-7-14)27(19,23)24/h2-9H,10-13H2,1H3,(H,20,26)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCHTBCAYGNHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4879014.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B4879022.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B4879024.png)
![N-1,3-benzodioxol-5-yl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879038.png)
![4-({[3-(dimethylamino)propyl]amino}methylene)-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879041.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4879042.png)
![3-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4879050.png)
![2-[(N-allylglycyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879062.png)

![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B4879100.png)
![7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4879101.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)
